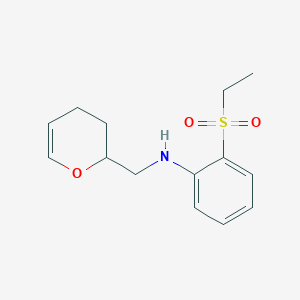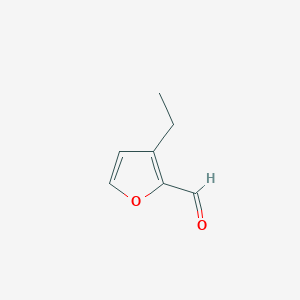
N-(3,4-dihydro-2H-pyran-2-ylmethyl)-2-ethylsulfonylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-2H-pyran-2-ylmethyl)-2-ethylsulfonylaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DEPMPO and has been extensively studied for its unique properties and potential benefits.
Wirkmechanismus
DEPMPO acts as a spin trap by forming a stable adduct with free radicals. This adduct can then be detected and analyzed using various spectroscopic techniques. The mechanism of action of DEPMPO has been extensively studied, and its ability to trap a wide range of free radicals has been demonstrated.
Biochemical and Physiological Effects:
DEPMPO has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help to protect cells and tissues from oxidative damage. Additionally, DEPMPO has been shown to have anti-inflammatory properties, which can help to reduce inflammation and associated pain.
Vorteile Und Einschränkungen Für Laborexperimente
DEPMPO has several advantages for use in lab experiments. It is a stable and reliable spin trap, with a high trapping efficiency for a wide range of free radicals. Additionally, it is relatively easy to use and can be detected using various spectroscopic techniques. However, there are also some limitations to its use. DEPMPO can be expensive, and its stability can be affected by certain experimental conditions. Additionally, it may not be suitable for use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on DEPMPO. One area of interest is the development of new synthesis methods that can improve yield and purity. Additionally, there is a need for further research on the biochemical and physiological effects of DEPMPO, particularly in the context of various disease states. Finally, there is a need for the development of new spin traps with improved properties and specificity for certain types of free radicals.
Conclusion:
In conclusion, N-(3,4-dihydro-2H-pyran-2-ylmethyl)-2-ethylsulfonylaniline is a unique and valuable compound with significant potential for scientific research. Its ability to act as a spin trap for free radicals has made it a valuable tool for studying oxidative stress and related conditions. Further research on DEPMPO and its properties is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of DEPMPO involves the reaction of 2-ethylsulfonylaniline with 3,4-dihydro-2H-pyran in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, ultimately resulting in the formation of DEPMPO. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient method for producing DEPMPO.
Wissenschaftliche Forschungsanwendungen
DEPMPO has been widely used in scientific research for its ability to act as a spin trap for free radicals. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases and conditions. DEPMPO can trap these free radicals, preventing them from causing damage and allowing for their detection and analysis.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-2H-pyran-2-ylmethyl)-2-ethylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-2-19(16,17)14-9-4-3-8-13(14)15-11-12-7-5-6-10-18-12/h3-4,6,8-10,12,15H,2,5,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECIFSDWPYLXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NCC2CCC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-pyran-2-ylmethyl)-2-ethylsulfonylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554363.png)
![5-chloro-4-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554364.png)


![N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7554377.png)

![2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid](/img/structure/B7554400.png)
![N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine](/img/structure/B7554412.png)
![N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7554418.png)
![2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid](/img/structure/B7554422.png)
![5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)

![2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7554437.png)
